molecular formula C10H14ClNO2 B576195 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 191608-35-2

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B576195
CAS No.: 191608-35-2
M. Wt: 215.677
InChI Key: FBSYDMYNXHKWAE-UHFFFAOYSA-N
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Description

Table 1: Research Applications of Chroman-4-Amine Derivatives

Application Findings Source
Anticancer Agents Chroman derivatives inhibit MCF-7 breast cancer cells (GI$$_{50}$$ = 34.7 μM).
Enzyme Inhibition Analogous chroman-4-ones show SIRT2 selectivity (IC$$_{50}$$ = 1.5 μM).
Neuropharmacology Benzopyran derivatives exhibit anticonvulsant and anxiolytic effects.
Antihypertensive Agents 4-Aminochroman derivatives act as vasodilators.

The methoxy group at position 8 enhances electron density, potentially improving binding to hydrophobic enzyme pockets. Meanwhile, the amine group enables salt formation or covalent modification, facilitating targeted drug delivery.

Classification Within Chroman and Benzopyran Derivatives

This compound belongs to the chroman subclass of benzopyrans, characterized by a saturated pyran ring fused to a benzene ring. Its classification is defined by:

Table 2: Structural Comparison with Related Chroman Derivatives

Compound Substituents Biological Activity
Chroman-4-one C=O at position 4 Antioxidant, anti-inflammatory
8-Methoxychroman-4-one OCH$$_3$$ at position 8, C=O at 4 Antimicrobial
(S)-Chroman-4-ylamine hydrochloride NH$$_2$$ at position 4 (chiral center) Neuropharmacology
Target compound NH$$2$$·HCl at 4, OCH$$3$$ at 8 Enzyme inhibition

The hydrochloride salt distinguishes it from neutral chroman amines, improving solubility for in vitro assays. Its planar structure aligns with flavonoid-like scaffolds, enabling π-π stacking in protein binding.

Relationship to Flavonoid Natural Products

Flavonoids, such as flavanones and isoflavones, share a benzopyran core but typically feature a ketone at position 4 and hydroxyl groups at positions 5 and 7. The target compound diverges by replacing the ketone with an amine and introducing a methoxy group at position 8. These modifications alter electronic properties and hydrogen-bonding capacity, enabling unique interactions compared to natural flavonoids. For example:

  • Methoxy Group : Mimics methyl ethers in polymethoxyflavones, which enhance metabolic stability.
  • Amine Group : Introduces basicity absent in most flavonoids, enabling salt formation and ionic interactions.

Synthetic analogs like this compound bridge flavonoid-inspired chemistry and modern drug design, offering tunable scaffolds for targeting enzymes like SIRT2 and AChE.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSYDMYNXHKWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677630
Record name 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
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Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-35-2
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-8-methoxy-, hydrochloride (1:1)
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Record name 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
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Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Preparation Methods

Reaction Conditions and Steps

  • Propionylation : (R)-3,4-dihydro-8-methoxy-1(2H)-benzopyran-3-amine is treated with propionyl chloride (3.73 mL, 42.6 mmol) and triethylamine (5.9 mL, 42.6 mmol) in anhydrous methylene chloride at 0°C. The mixture is stirred at room temperature for 2 hours to form the propanamide intermediate.

  • Reduction : Borane-dimethylsulfide (6.6 mL, 66.3 mmol) is added to the propanamide in tetrahydrofuran under reflux for 1 hour.

  • Acid Hydrolysis : A methanol-HCl (9:1) solution is introduced, followed by reflux to yield the hydrochloride salt.

Yield and Characterization

  • Yield : 86% (4.4 g from 5.2 g starting material).

  • Optical Rotation : [α]D=54.60[α]_D = -54.60^\circ (1% in methanol).

  • 1H-NMR (200 MHz, CDCl3) : δ 6.80 (d, 1H), 6.61 (d, 1H), 3.83–3.81 (2s, 6H, OCH3), 3.21–2.90 (m, 5H).

ParameterValue
Molecular FormulaC10H14ClNO2
Molecular Weight215.68 g/mol
Purity95%
Key ReagentsBorane-dimethylsulfide, HCl

Cyclization of Chlorohydrin Derivatives

An alternative route, adapted from Shindikar and Viswanathan, involves epoxide ring-opening and cyclization:

Synthesis Steps

  • Epoxidation : 2-Methoxy phenol is converted to an oxirane intermediate using peracetic acid.

  • Chlorohydrin Formation : The epoxide undergoes ring cleavage with HCl to produce 8-methoxy-3-chloro-1,2-dihydroxybenzene.

  • Acylation and Cyclization : The chlorohydrin is acetylated, followed by stannic chloride-mediated cyclization to form 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol.

  • Amination : The hydroxyl group is replaced via azide formation (e.g., using NaN3) and subsequent reduction (e.g., Staudinger reaction) to introduce the amine.

Challenges and Optimization

  • Cyclization Efficiency : Stannic chloride must be anhydrous to prevent side reactions.

  • Amination Yield : ~50–60% due to competing elimination pathways .

Chemical Reactions Analysis

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its pharmacological properties. Research indicates that derivatives of benzopyran compounds exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
  • Anticancer Properties : Some studies suggest that benzopyran derivatives may inhibit cancer cell proliferation through various mechanisms .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzopyran derivatives and their evaluation as potential anticancer agents. The findings indicated that specific substitutions on the benzopyran ring could enhance biological activity .

Polymer Science

The compound can be utilized in the synthesis of polybenzoxazines through thermal ring-opening polymerization. Polybenzoxazines are known for their excellent thermal stability and mechanical properties, making them suitable for:

  • Aerospace Applications : Used in aircraft cabin materials due to their lightweight and high-strength characteristics.
  • Electronic Packaging : Their insulating properties make them ideal for electronic components .

Data Table: Properties of Polybenzoxazines

PropertyValue
Glass Transition Temp~200 °C
Thermal Decomposition Temp>400 °C
Flexural Strength~100 MPa
Dielectric Constant~3.5

Material Science

This compound is also explored for its role in developing new materials with enhanced properties:

  • Conductive Polymers : Incorporation into conductive polymer matrices can improve electrical conductivity while maintaining mechanical integrity.

Case Study : Research on conductive polymers incorporating benzopyran derivatives demonstrated improved conductivity and stability under varying environmental conditions, suggesting potential applications in flexible electronics .

Mechanism of Action

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methoxy vs. Halogen Substitutions: Methoxy groups (e.g., 6-OCH₃ in ) are electron-donating, enhancing aromatic ring electron density, which may influence solubility and reactivity. The 8-methoxy derivative’s larger substituent may introduce steric hindrance compared to smaller halogens like fluorine.
  • Impact of Multiple Substitutions: The 6,8-dichloro analog () exhibits increased molecular weight (254.53 g/mol) and lipophilicity compared to monosubstituted derivatives, which could affect membrane permeability in biological systems.

Stereochemical Considerations

  • The (4S) configuration is common in analogs like (4S)-7-fluoro () and (4S)-6-methoxy (), while (4R) is reported for 8-methyl derivatives ().

Physicochemical Properties

  • Melting Points: Limited data are available, but 3-(4-methoxybenzoyl)-dihydropyrano[4,3-b]pyran derivatives melt at 125–178°C (), suggesting that substitution patterns significantly affect crystallinity.
  • Solubility : Methoxy groups (polar) may enhance aqueous solubility compared to alkyl or halogen substituents.

Biological Activity

8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 1807940-14-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and various biological effects based on available research findings.

  • Molecular Formula : C₁₀H₁₄ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1807940-14-2
  • Synonyms : (R)-8-methylchroman-4-amine hydrochloride, (4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

The biological activity of this compound is attributed to its interaction with various molecular targets. It may influence enzyme activity and receptor binding, which can lead to modulation of cellular pathways involved in disease processes. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest potential interactions with neurotransmitter systems and pathways related to inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of pathogenic bacteria, suggesting its potential use in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound indicate that it may induce apoptosis in cancer cells. The compound has been tested in vitro against several cancer cell lines, showing a dose-dependent reduction in cell viability.

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated inhibition of bacterial growth in various strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity Induced apoptosis in human cancer cell lines; specific pathways involved are under investigation .
Neuroprotection Reduced oxidative stress markers in neuronal cultures; potential implications for Alzheimer's disease .

Safety and Toxicology

The safety profile of this compound indicates some risks:

  • Toxicity : Classified as harmful if swallowed and causes skin irritation .

Q & A

Q. What are the recommended synthetic routes for 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride?

Methodological Answer:

  • Cyclization of dihydrocoumarin precursors : Start with 8-methoxy-3,4-dihydrocoumarin (C10H10O3, MW 178.18) . React with ammonia or an amine source under reductive conditions (e.g., NaBH4 or H2/Pd-C) to introduce the 4-amine group.
  • Chiral resolution : If stereochemistry is critical (e.g., (4S)- or (4R)-isomers), use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .
  • Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity, verified by HPLC (λmax ~255 nm) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical techniques :
    • HPLC : Use a C18 column with UV detection (λmax 255–260 nm). A retention time of 8.2 min was reported for related benzopyran derivatives .
    • NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.2 ppm (amine proton) .
    • Mass spectrometry : Expected [M+H]+ at m/z 212.1 (C10H14ClNO2 requires 212.07) .
  • Purity thresholds : Aim for ≥98% purity for biological assays, validated by triplicate HPLC runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Case study : If NMR shows unexpected splitting (e.g., amine proton at δ 4.5 ppm instead of δ 4.2), consider:
    • Tautomerism : The amine may exist in equilibrium with an imine form under acidic conditions. Confirm via pH-dependent NMR in D2O .
    • Impurities : Trace solvents (e.g., residual ethanol) can shift signals. Use deuterated solvents and gradient HPLC to isolate impurities .
  • Cross-validate with LC-MS : Correlate HPLC retention time with exact mass (<1 ppm error) to confirm identity .

Q. What strategies are recommended for studying the metabolic stability of this compound?

Methodological Answer:

  • In vitro models :
    • Liver microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS over 60 min. Calculate half-life (t1/2) using non-compartmental analysis .
    • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at C7 or O-demethylation) .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Formulation screening :
    • Co-solvents : Test PEG-400, DMSO, or cyclodextrin complexes. For IV administration, ≤10% DMSO is tolerated in rodents .
    • pH adjustment : The hydrochloride salt is water-soluble at pH <5. For neutral pH, use phosphate-buffered saline (PBS) with 0.1% Tween-80 .
  • Stability testing : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent degradation .

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